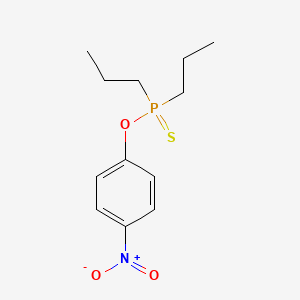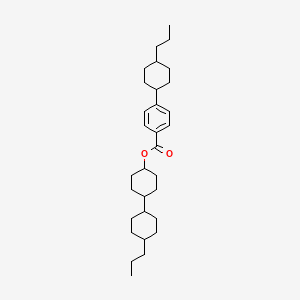
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties It is characterized by the presence of bicyclohexyl and cyclohexyl groups, which contribute to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bicyclohexyl and cyclohexyl precursors, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as toluene and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance efficiency and consistency. Safety measures are crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures, pressures, and pH levels to optimize the reaction rates and yields. Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying membrane dynamics and protein-lipid interactions.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate biological pathways and influence cellular processes. For example, it may bind to specific receptors and alter their activity, leading to changes in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl
Uniqueness
Compared to similar compounds, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzo
Eigenschaften
CAS-Nummer |
86603-66-9 |
|---|---|
Molekularformel |
C31H48O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h15-18,23-26,28,30H,3-14,19-22H2,1-2H3 |
InChI-Schlüssel |
DHCXQHKQRVGHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


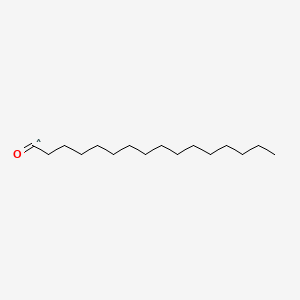
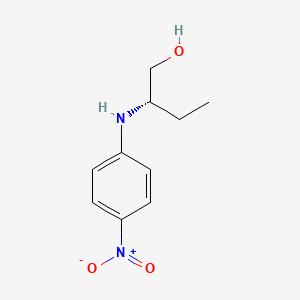
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
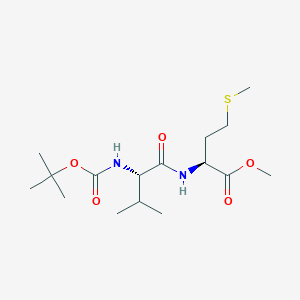
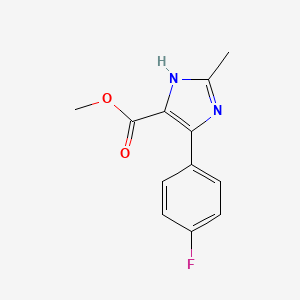
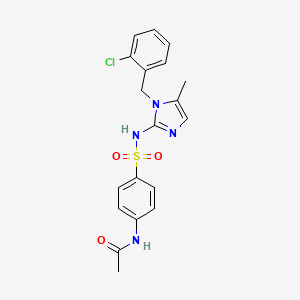
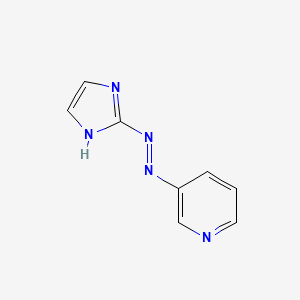
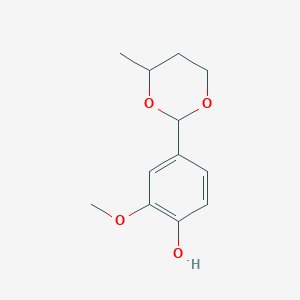
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
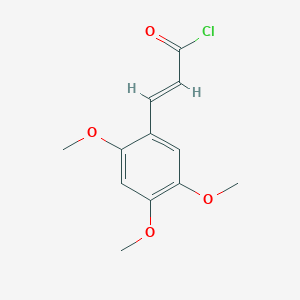
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
